2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Overview
Description
2,4-Diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system with phenyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes and ketones. One common method includes the reaction of 1H-benzo[d]imidazol-2-amine with 4-(benzyloxy)-3-methoxybenzaldehyde and N-(substituted phenyl)-3-oxobutanamide in the presence of a few drops of dimethylformamide (DMF) and concentrated hydrochloric acid. The reaction mixture is heated under reflux conditions for about 5 hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimido[1,2-a]benzimidazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,4-Diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound has shown promise in preliminary studies for its anticancer and antiviral properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
1,4-Dihydropyridine: Known for its use in calcium channel blockers.
Benzimidazole Derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.
Pyrimido[1,2-a]benzimidazole Derivatives: Other derivatives with varying substituents that exhibit different biological activities.
Uniqueness: 2,4-Diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to its specific substitution pattern and the resulting biological activities
Properties
IUPAC Name |
2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-20-14-8-7-13-18(20)23-22(25)24-19/h1-15,21H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGWZYVMPSHACZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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